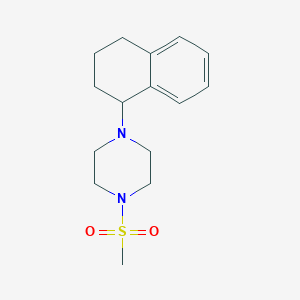![molecular formula C11H14ClNO3S B7530250 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide, also known as CMMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMD belongs to the class of thiazolidinediones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide is not fully understood. However, studies have suggested that 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide exerts its biological activities through the activation of PPARγ receptors. PPARγ is a nuclear receptor that plays a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARγ by 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide leads to the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and improvement of insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide exhibits a wide range of biochemical and physiological effects. 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to play a key role in the pathogenesis of inflammatory diseases. Additionally, 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been reported to improve insulin sensitivity and reduce blood glucose levels, which are important factors in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide in lab experiments is its high yield and purity, which makes it easy to obtain for research purposes. Additionally, 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting any experiments.
Future Directions
There are several future directions for research on 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide. One potential direction is to investigate the potential of 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to evaluate the potential of 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide as an anti-cancer agent for different types of cancer. Furthermore, studies are needed to investigate the potential of 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide as a treatment for diabetes and its associated complications. Overall, 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its biological activities and therapeutic potential.
Synthesis Methods
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with hydrogen peroxide to yield 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide. This synthesis method has been reported to have a high yield and purity of 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide.
Scientific Research Applications
2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential therapeutic applications. Studies have shown that 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been found to have anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, 2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been reported to have anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-11-4-3-10(12)7-9(11)8-13-5-2-6-17(13,14)15/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJGXGQHPIIPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
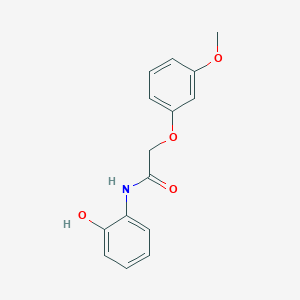

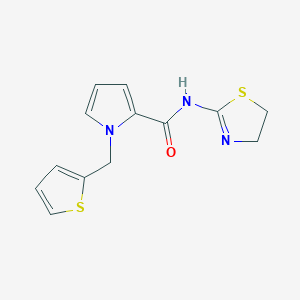
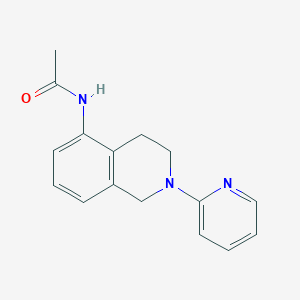
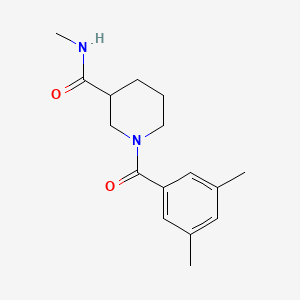

![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)


